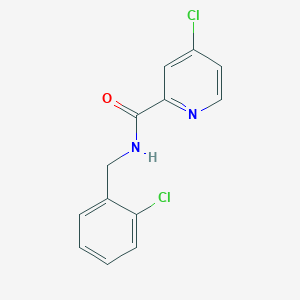

4-Chloro-N-(2-chlorobenzyl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2N2O |

|---|---|

Molecular Weight |

281.13 g/mol |

IUPAC Name |

4-chloro-N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-5-6-16-12(7-10)13(18)17-8-9-3-1-2-4-11(9)15/h1-7H,8H2,(H,17,18) |

InChI Key |

FGYCIDIRLZJUBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NC=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N 2 Chlorobenzyl Picolinamide and Analogues

Targeted Synthesis of 4-Chloro-N-(2-chlorobenzyl)picolinamide Precursors and Related Compounds

The efficient synthesis of the target compound relies on the availability of its key precursors: 4-chloropicolinic acid and 2-chlorobenzylamine.

Synthesis of 4-Chloropicolinic Acid: This precursor can be synthesized from picolinic acid (pyridine-2-carboxylic acid). A common method involves heating picolinic acid with thionyl chloride (SOCl₂). researchgate.net This reaction not only activates the carboxylic acid to the acyl chloride but can also introduce the chlorine atom at the 4-position of the pyridine (B92270) ring. frontiersin.orgnih.gov The resulting 4-chloropicolinoyl chloride can be hydrolyzed to give 4-chloropicolinic acid or esterified to yield the corresponding ester, such as methyl 4-chloropicolinate. nih.govnih.gov

Synthesis of 2-Chlorobenzylamine: Several routes exist for the synthesis of 2-chlorobenzylamine. A classic approach is the Gabriel synthesis, which involves reacting 2-chlorobenzyl chloride with an alkali metal phthalimide (B116566) (e.g., potassium phthalimide). nih.gov The resulting N-(2-chlorobenzyl)phthalimide is then cleaved, typically by hydrolysis with a strong acid or base, or by hydrazinolysis, to release the primary amine. nih.govnih.gov This method provides the amine in high purity. nih.gov

Radiosynthetic Approaches for Picolinamide-Based Ligands

Picolinamide (B142947) derivatives are often investigated as ligands for various biological targets, and labeling them with positron-emitting radionuclides allows for in vivo imaging using Positron Emission Tomography (PET). The most commonly used radionuclides for this purpose are Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). acs.orgmdpi.com

Fluorine-18 Labeling: The longer half-life of ¹⁸F makes it suitable for more complex imaging protocols. nih.gov ¹⁸F is typically produced as [¹⁸F]fluoride and used in nucleophilic substitution reactions. For picolinamide-based structures, this often involves:

Nucleophilic Aromatic Substitution: A precursor molecule containing a good leaving group (e.g., a nitro group or a halogen like bromine) at the desired position is reacted with activated [¹⁸F]fluoride. The reaction is often performed in a polar aprotic solvent at elevated temperatures. nih.govacs.org

Aliphatic Nucleophilic Substitution: A precursor with a leaving group (e.g., tosylate, mesylate, or halide) on an alkyl chain attached to the picolinamide core is reacted with [¹⁸F]fluoride. nih.gov

Carbon-11 Labeling: The short half-life of ¹¹C requires rapid synthetic procedures. mdpi.com ¹¹C is produced as [¹¹C]CO₂ or [¹¹C]CH₄, which are then converted into reactive labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I), [¹¹C]methyl triflate ([¹¹C]CH₃OTf), or [¹¹C]carbon monoxide ([¹¹C]CO). nih.govmdpi.com Common strategies include:

¹¹C-Methylation: A precursor with a nucleophilic site (e.g., -OH, -NH₂, -SH) is reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base to form ¹¹C-methylated products. nih.gov

¹¹C-Carbonylation: Palladium-mediated cross-coupling reactions using [¹¹C]CO have become a powerful tool to introduce a [¹¹C]carbonyl group, forming ¹¹C-amides, esters, or ketones. mdpi.com This allows for the direct labeling of the amide bond in some cases.

Interactive Table: Radiosynthesis of Picolinamide Ligands

| Radionuclide | Common Precursor | Reaction Type | Key Features |

| Fluorine-18 | Bromo- or Nitro-picolinamide | Nucleophilic Substitution | Longer half-life allows for multi-step synthesis and longer imaging times. acs.orgnih.govacs.org |

| Carbon-11 | Desmethyl-picolinamide | ¹¹C-Methylation | Short half-life requires fast, high-yield reactions. mdpi.comnih.gov |

| Carbon-11 | Aryl halide/triflate + Amine | ¹¹C-Carbonylation | Allows direct labeling of carbonyl groups, including the amide bond. mdpi.com |

Advanced Synthetic Techniques in Picolinamide Chemistry

To improve efficiency, yield, and safety, modern synthetic techniques are increasingly applied to the synthesis of complex molecules like picolinamides.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can dramatically reduce reaction times (from hours to minutes), increase product yields, and enhance purity by minimizing side-product formation. rsc.orgnih.govmdpi.com The efficient and rapid heating provided by microwaves is particularly beneficial for reactions like amide bond formation and palladium-catalyzed cross-coupling, which are central to picolinamide synthesis. nih.govnih.gov This technique is applicable to both solution-phase and solid-phase synthesis. nih.gov

Flow Chemistry: Continuous-flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous reagents or intermediates, and straightforward scalability. mdpi.comthieme-connect.dedurham.ac.uk For multi-step syntheses, individual flow reactors can be connected in sequence, allowing for the telescoping of reactions without the need for intermediate isolation and purification. This approach is well-suited for the multi-step preparation of active pharmaceutical ingredients, including picolinamide derivatives. thieme-connect.deunimi.it

Structure Activity Relationship Sar Studies of 4 Chloro N 2 Chlorobenzyl Picolinamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-Chloro-N-(2-chlorobenzyl)picolinamide derivatives is highly sensitive to the nature and position of substituents on their aromatic rings.

Halogenation Patterns on Aromatic Rings and Their Influence on Potency

The presence and positioning of halogen atoms on both the picolinamide (B142947) and benzyl (B1604629) rings are critical determinants of the molecule's potency. Studies on related benzamide (B126) derivatives have shown that the presence of chlorine atoms can significantly impact the biological activity. For instance, in a series of N-(substituted-phenyl)benzamides, the position of the chloro-substituent on the phenyl ring was found to be a key factor for activity against certain cancer cell lines.

In related picolinamide structures investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, modifications on the pyridine (B92270) ring, including the introduction of halogens, were explored to optimize potency. While direct SAR data on varying halogenation for this compound is limited, research on analogous structures underscores the principle that specific halogenation patterns are key for optimizing interactions with biological targets. For example, in a series of N-benzoyl-2-hydroxybenzamides, derivatives with chloro substitutions demonstrated significant activity against various parasites. chemscene.com

The following table summarizes the influence of halogen substituents on the activity of related compound series.

| Compound Series | Halogen Position | Effect on Potency | Reference Target |

| N-(chlorophenyl)benzamides | 2'-chloro vs 4'-chloro | Varied activity | Anticancer |

| 6-substituted picolinamides | 6-chloro | Maintained or improved | 11β-HSD1 Inhibition |

| N-benzoyl-2-hydroxybenzamides | 4-chloro | Enhanced activity | Antiprotozoal |

Role of Alkyl and Other Substituents on Receptor Binding and Efficacy

The introduction of alkyl and other functional groups to the core structure of this compound provides another layer of modulation for its biological activity. In studies of similar picolinamide and benzamide derivatives, even small alkyl groups can influence receptor binding and efficacy through steric and electronic effects.

For instance, research on picolinamide derivatives as inhibitors of acetylcholinesterase (AChE) demonstrated that the bioactivity of picolinamide derivatives was generally stronger than that of corresponding benzamide derivatives. researchgate.netnih.gov The position of a dimethylamine (B145610) side chain was also found to markedly influence inhibitory activity and selectivity. researchgate.netnih.gov In another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents, the N-methyl group was a key part of the active structure. mdpi.com

The impact of various substituents from different studies is highlighted below:

| Compound Series | Substituent | Position | Influence on Efficacy |

| Picolinamide Derivatives | Dimethylamine | Para > Meta, Ortho | Increased AChE inhibition |

| 4-(4-formamidophenylamino) picolinamides | N-methyl | Amide nitrogen | Part of potent antitumor structure |

| Picolinamide-protected amines | Primary alkyl iodides | γ-C(sp3)–H position | Enabled synthesis of valuable N-containing products |

Scaffold Modifications and Their Effects on Selectivity and Activity

Altering the central picolinamide scaffold is a key strategy for modifying the selectivity and activity profile of this class of compounds. researchgate.net Scaffold hopping, which involves replacing the core structure with a bioisosteric equivalent, can lead to derivatives with improved properties. researchgate.net For instance, replacing the picolinamide core with a benzamide scaffold has been shown to result in compounds with different potency levels. researchgate.netnih.gov

In the context of acetylcholinesterase inhibitors, picolinamide derivatives were found to be more potent than their benzamide counterparts. researchgate.netnih.gov This suggests that the nitrogen atom in the pyridine ring of the picolinamide scaffold is important for the observed biological activity, potentially through forming key hydrogen bonds or other interactions with the target enzyme.

Conformational Restriction and Stereochemical Considerations in SAR

The three-dimensional arrangement of the this compound molecule is crucial for its interaction with biological targets. Conformational restriction, a strategy used to reduce the number of possible conformations of a molecule, can lead to increased potency and selectivity by locking the molecule into its bioactive conformation. nih.gov This can be achieved by introducing rigid structural elements, such as rings or double bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can predict the activity of novel compounds and guide the design of more potent derivatives.

For classes of compounds like picolinamide derivatives, QSAR models can be developed using various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. For instance, a QSAR study on dipicolinic acid derivatives identified that a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity were important for high antioxidant activity. nih.gov

Such models can be instrumental in understanding the SAR of this compound derivatives by identifying the key molecular features that drive their biological effects. The development of robust and predictive QSAR models can accelerate the discovery of new derivatives with optimized activity profiles. researchgate.net

Mechanistic Investigations and Biological Target Identification

Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGlu4) Activity

The compound 4-Chloro-N-(2-chlorobenzyl)picolinamide belongs to a class of molecules known as picolinamide (B142947) derivatives, which have been identified as modulators of the metabotropic glutamate receptor subtype 4 (mGlu4). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.

Picolinamide derivatives, including the subject compound, function as positive allosteric modulators (PAMs) of mGlu4. nih.gov Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. The activation of mGlu4 by PAMs can lead to a reduction in the release of neurotransmitters. nih.gov This mechanism is of significant interest in the context of neurological disorders characterized by excessive glutamate transmission.

Extensive research has been conducted to understand the structure-activity relationship (SAR) of picolinamide derivatives to optimize their binding affinity and selectivity for mGlu4. The N-phenylpicolinamide scaffold has been a key template for the development of potent mGlu4 ligands. nih.govnih.gov Modifications to the phenyl ring and the picolinamide core have led to the discovery of compounds with high affinity, often in the low nanomolar range. nih.govnih.gov

The following table summarizes the binding affinities of several picolinamide derivatives for mGlu4:

| Compound | Binding Affinity (IC50/EC50) | Reference |

|---|---|---|

| ADX88178 | 4 nM (EC50) | medchemexpress.com |

| N-(methylthiophenyl)picolinamide derivative 11 | 3.4 nM (IC50) | nih.gov |

| N-(methylthiophenyl)picolinamide derivative 14 | 3.1 nM (IC50) | nih.gov |

| N-(4-chloro-3-methoxyphenyl)picolinamide (ML128) | 5.1 nM (IC50) | nih.gov |

| 2-chlorobenzyl sulfonamide derivative of N-phenylsulfonyl-1H-pyrrole picolinamide | 174 nM (EC50) | nih.gov |

The activation of mGlu4 receptors, potentiated by PAMs like picolinamide derivatives, leads to the inhibition of neurotransmitter release at presynaptic terminals. nih.gov This is a key mechanism by which these compounds can exert their effects on the central nervous system. Excessive release of the excitatory neurotransmitter glutamate is implicated in the pathophysiology of various neurological and psychiatric disorders. By enhancing the natural, glutamate-mediated activation of mGlu4, these PAMs can help to restore homeostatic balance in glutamatergic signaling. The inhibitory effect on glutamate release is a primary focus of research for the therapeutic potential of mGlu4 PAMs. nih.govnih.gov

Interaction with Sec14p Lipid Transfer Protein

In addition to its activity at mGlu4 receptors, the picolinamide scaffold has been identified in compounds that interact with the Sec14p lipid transfer protein, revealing a completely different biological target and mechanism of action, particularly in the context of antifungal activity.

Picolinamide and benzamide (B126) derivatives have been discovered to possess antifungal properties. nih.gov Their mechanism of action involves the inhibition of Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.govnih.gov Sec14p is essential for the viability of this yeast, and its inhibition leads to fungal cell death. This targeted action makes the picolinamide scaffold a promising starting point for the development of novel antifungal agents, which are urgently needed due to the rise of drug-resistant fungal infections. nih.gov

The structural basis for the inhibition of Sec14p by picolinamide derivatives has been elucidated through X-ray crystallography. nih.gov The co-crystal structure of a Sec14p-compound complex has confirmed that these inhibitors bind within the lipid-binding pocket of the protein. nih.gov This binding event physically obstructs the normal function of Sec14p, which is to transfer lipid molecules between membranes. Functional variomics screens have further identified specific amino acid residues within this binding pocket that are crucial for the interaction with the inhibitor and confer resistance when mutated. nih.gov These structural and genetic insights provide a detailed understanding of the inhibitory mechanism and offer a rational basis for the future design and optimization of more potent and selective Sec14p inhibitors. nih.gov

Mechanisms of Insecticidal Action

No information was found regarding the insecticidal properties or the mechanism of action of this compound in insect pests.

Target Engagement in Insect Pests

There is no available data identifying the specific biological targets of this compound in insects.

Molecular Basis of Efficacy

The molecular basis for any potential insecticidal efficacy of this compound has not been elucidated in the reviewed literature.

Anti-Proliferative Mechanisms in Oncology Research

No studies were identified that investigated the anti-proliferative mechanisms of this compound in the context of oncology research.

Inhibition of Receptor Tyrosine Kinases (RTKs)

There is no evidence to suggest that this compound acts as an inhibitor of receptor tyrosine kinases.

Modulation of Signaling Pathways

The effect of this compound on any signaling pathways relevant to cancer cell proliferation or survival has not been reported.

Preclinical Efficacy Studies in Non Human Biological Models

Neurological Disorder Models (e.g., Parkinson's Disease)

There is no publicly available research detailing the efficacy of 4-Chloro-N-(2-chlorobenzyl)picolinamide in established animal models of neurological disorders.

Efficacy in Rodent Models

No studies were found that evaluated the therapeutic potential of this compound in rodent models of Parkinson's disease or other neurological conditions.

Studies in Non-Human Primate Models

There is no evidence in the scientific literature of this compound being tested in non-human primate models for any neurological disorder.

Antimicrobial and Antifungal Model Systems

No specific data on the antimicrobial or antifungal activity of this compound could be located. While some studies have explored the general antifungal properties of chloro-substituted picolinamide (B142947) derivatives, the performance of this specific compound has not been documented.

Insect Pest Control Models

There are no available studies or reports on the efficacy of this compound as an insecticide or its potential for pest control.

In Vitro Cellular Efficacy Studies in Disease Models

No in vitro studies detailing the cellular efficacy of this compound in specific disease models have been published in the accessible scientific literature.

Advanced Research Methodologies and Computational Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 4-Chloro-N-(2-chlorobenzyl)picolinamide, to the active site of a target protein. This analysis is crucial for understanding the basis of molecular recognition and for structure-based drug design.

The interaction of picolinamide (B142947) derivatives with protein targets often involves a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of other kinase inhibitors, a common feature is the formation of hydrogen bonds between a heterocyclic ring system (like the picolinamide core) and amino acid residues in the adenine (B156593) pocket of the kinase. nih.gov The substituents on the picolinamide scaffold then extend into adjacent hydrophobic regions to enhance binding affinity. nih.gov

| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residue Types |

|---|---|---|

| Picolinamide Ring Nitrogen | Hydrogen Bond Acceptor | Amide groups of backbone (e.g., Alanine, Valine) |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Amine groups of backbone or side chains (e.g., Lysine, Arginine) |

| Amide N-H Group | Hydrogen Bond Donor | Carbonyl groups of backbone or side chains (e.g., Aspartate, Glutamate) |

| Chlorine on Picolinamide Ring | Halogen Bond, Hydrophobic Interaction | Electron-rich residues (e.g., Tyrosine, Phenylalanine), Hydrophobic pockets |

| 2-Chlorobenzyl Ring | Hydrophobic Interaction, π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Chlorine on Benzyl (B1604629) Ring | Halogen Bond, Hydrophobic Interaction | Electron-rich residues, Hydrophobic pockets |

Scaffold-Hopping and Bioisosteric Replacements in Lead Discovery

Scaffold-hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds with improved pharmacological profiles while retaining the desired biological activity. nih.govnih.gov Scaffold hopping involves replacing the central core structure (the scaffold) of a molecule with a chemically different one, aiming to find new patentable structures or overcome issues with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties. chemrxiv.org

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com This can be used to fine-tune the potency, selectivity, or metabolic stability of a lead compound. nih.gov

In the context of this compound, the picolinamide core could be a starting point for scaffold hopping. For example, it could be replaced with other heterocyclic systems like quinoline (B57606) or quinazoline (B50416) to explore new chemical space and potentially identify compounds with different target interactions or better pharmacokinetic properties.

Bioisosteric replacements could be applied to various parts of the molecule. For instance, the chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl (CF3) or cyano (CN) to modulate electronic properties and binding interactions. cambridgemedchemconsulting.com The amide linker is another common target for bioisosteric replacement with structures like 1,2,3-triazoles or oxadiazoles (B1248032) to improve metabolic stability. nih.gov

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Chlorine (Cl) | Fluorine (F), Bromine (Br), Trifluoromethyl (CF3), Cyano (CN) | Modify electronics, size, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,3-Triazole, 1,2,4-Oxadiazole, Thioamide, Ester | Improve metabolic stability, alter hydrogen bonding capacity. nih.gov |

| Phenyl ring | Pyridyl, Thienyl, Pyrimidinyl | Improve solubility, alter metabolic profile, introduce new interaction points. nih.gov |

| Picolinamide scaffold | Benzamide (B126), Nicotinamide, Pyridazine carboxamide | Explore different vector orientations of substituents, alter core properties. |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

The process often starts with a known protein target structure. A virtual library, which can contain millions of compounds, is then computationally "docked" into the active site of the target. The compounds are ranked based on a scoring function that estimates the binding affinity. Hits from this process are then selected for experimental validation.

For a compound like this compound, a virtual library could be designed around its scaffold. This involves creating a library of related compounds by systematically modifying different parts of the molecule. For example, different substituents could be placed on the picolinamide and benzyl rings, and various linkers could be used to connect them. This focused library can then be screened against a specific target to explore the structure-activity relationship (SAR) and identify derivatives with potentially higher potency or better properties.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Selection and Preparation | Identify a biologically relevant protein target and obtain its 3D structure (from PDB or homology modeling). Prepare the structure for docking (e.g., add hydrogens, assign charges). | Ensure the quality of the protein structure and the definition of the binding site. |

| 2. Scaffold Definition | Define the this compound core structure as the basis for the library. | Identify points of diversification on the scaffold. |

| 3. Reagent Selection | Select a diverse set of virtual building blocks (e.g., different amines, carboxylic acids, aryl halides) to attach to the scaffold. | Consider synthetic feasibility and chemical diversity. |

| 4. Virtual Library Enumeration | Computationally combine the scaffold with the selected building blocks to generate a large library of virtual compounds. | Filter the library for drug-like properties (e.g., Lipinski's rule of five). |

| 5. Virtual Screening (Docking) | Dock the entire virtual library into the prepared target protein's active site. | Use a reliable docking program and scoring function. |

| 6. Hit Selection and Analysis | Rank the docked compounds based on their predicted binding scores and analyze the binding poses of the top-scoring compounds. | Visually inspect the interactions to ensure they are chemically reasonable. Select a diverse set of hits for synthesis and biological testing. |

Genetic Approaches for Target Identification and Validation

Identifying the specific biological target of a bioactive small molecule is a critical yet challenging step in drug discovery. nih.gov Genetic approaches, often falling under the umbrella of chemical genetics, use small molecules to perturb biological systems in a manner analogous to traditional genetic mutations. nih.gov These methods can help to identify the protein targets of compounds identified through phenotypic screens.

One powerful technique is chemogenomic profiling. In this approach, a collection of mutant strains (e.g., a yeast deletion library) is treated with the compound of interest. Strains that show hypersensitivity or resistance to the compound can provide clues about its mechanism of action and potential targets. For instance, if a strain lacking a particular gene is highly sensitive to the compound, that gene's product might be involved in a pathway that is inhibited by the compound, or it might be the target itself.

For picolinamide and benzamide chemotypes with antifungal properties, chemogenomic profiling in Saccharomyces cerevisiae has been successfully used to identify Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the essential target. nih.gov A functional variomics screen, which involves testing the compound against a library of mutant versions of the target protein, further confirmed this by identifying resistance-conferring mutations within the lipid-binding pocket of Sec14p. nih.gov Such genetic approaches could be applied to elucidate the target(s) of this compound in relevant biological systems.

| Approach | Principle | Application Example |

|---|---|---|

| Chemogenomic Profiling | Screening a library of genetic mutants (e.g., deletion or knockdown libraries) for altered sensitivity to the compound. | Identifying yeast mutants sensitive to an antifungal picolinamide to pinpoint the affected pathway. nih.gov |

| Functional Variomics | Screening a library of point mutants of a putative target protein to find mutations that confer resistance to the compound. | Identifying resistance-conferring residues in the binding pocket of Sec14p, confirming it as the target. nih.gov |

| Haploinsufficiency Profiling | A variation of chemogenomic profiling in diploid organisms where a reduction to a single gene copy increases sensitivity to a drug that inhibits the gene product. | Identifying drug targets in yeast by observing which heterozygous deletion strains are most sensitive. |

| Overexpression Screening | Identifying genes that, when overexpressed, confer resistance to a compound, often because the gene product is the direct target. | An overexpressed protein might titrate the drug, reducing its effective concentration. |

Multi-Omics Data Integration for Mechanistic Insights

To gain a comprehensive understanding of a compound's biological effects, researchers are increasingly turning to multi-omics data integration. mdpi.com This approach combines data from different "omics" platforms—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to construct a more complete picture of the cellular response to a drug. mdpi.comnih.gov

By treating a biological system (e.g., cancer cell lines) with this compound and then collecting data across multiple omics layers, it is possible to move beyond identifying a single target and instead map the broader cellular pathways that are perturbed. For example, transcriptomic data (RNA-seq) can reveal which genes are up- or down-regulated in response to the compound. Proteomic and phosphoproteomic data can show how protein levels and their activation states change, providing insights into affected signaling pathways. nih.gov Metabolomic data can identify alterations in cellular metabolism.

Integrating these datasets can reveal correlations and causal relationships between different molecular layers. mdpi.com For example, an observed change in the expression of a gene (transcriptomics) can be linked to a change in the abundance of its corresponding protein (proteomics) and a subsequent alteration in the levels of metabolites in the pathway where that protein functions (metabolomics). This integrated approach provides deep mechanistic insights into a compound's mode of action, helps in identifying biomarkers for its activity, and can uncover potential off-target effects. mdpi.comnih.gov

| Omics Layer | Type of Data Generated | Potential Insights Gained |

|---|---|---|

| Genomics | DNA sequence variations (e.g., mutations). | Identify genetic factors that confer sensitivity or resistance to the compound. |

| Transcriptomics (RNA-seq) | Gene expression levels (mRNA abundance). | Reveal which genes and pathways are transcriptionally regulated by the compound. nih.gov |

| Proteomics | Protein abundance and post-translational modifications. | Identify changes in protein levels and signaling pathway activation. nih.gov |

| Metabolomics | Levels of small molecule metabolites. | Uncover alterations in cellular metabolism and biochemical pathways. |

| Integrated Analysis | Correlated changes across all omics layers. | Construct a comprehensive model of the compound's mechanism of action and its system-wide effects. mdpi.com |

Future Research Directions and Therapeutic Potential

Elucidation of Undiscovered Mechanisms of Action

A primary direction for future research is the continued investigation into how picolinamide-based compounds exert their effects at a molecular level. While some mechanisms are established, many remain to be discovered.

Antifungal Targets : Research has identified the lipid-transfer protein Sec14p as the essential target for certain benzamide (B126) and picolinamide (B142947) compounds with antifungal properties. nih.gov These compounds inhibit the phosphatidylinositol/phosphatidylcholine transfer function of Sec14p. nih.gov Future studies could explore if 4-Chloro-N-(2-chlorobenzyl)picolinamide or its derivatives share this mechanism and investigate other potential targets within fungal cells to develop novel antifungal agents. nih.govnih.gov The determination of co-crystal structures of Sec14p with picolinamide inhibitors has provided a detailed view of the binding mechanism, opening avenues for rational drug design. nih.gov

Enzyme Inhibition : Picolinamide derivatives have been designed and synthesized as inhibitors of various enzymes crucial for disease progression. For instance, some derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov Multi-kinase inhibition assays have shown that certain picolinamides can also target EGFR, HER-2, c-MET, and MER kinases. nih.gov Further research could elucidate the precise binding modes and downstream effects of these inhibitions, potentially uncovering novel signaling pathways that can be therapeutically targeted.

Modulation of Protein-Protein Interactions : Picolinamide-containing compounds have been developed to disrupt the WDR5-MLL1 protein-protein interaction, which is critical in certain types of leukemia. dovepress.com Future work will likely focus on identifying other critical protein-protein interactions that can be modulated by picolinamide scaffolds, expanding their therapeutic potential beyond oncology.

Development of Novel Picolinamide Scaffolds

The chemical versatility of the picolinamide core makes it an excellent starting point for the development of new and improved therapeutic agents. nih.gov

Hybrid Scaffolds : One successful strategy involves creating hybrid molecules that combine features of known, effective drugs. For example, a novel series of picolinamide-based derivatives was developed by grafting the 2-ethenylpyridine fragment of Axitinib onto the 4-phenoxypicolinamide fragment of Sorafenib, resulting in potent VEGFR-2 inhibitors. nih.gov This approach could be applied to create new hybrids based on the this compound structure to target other kinases or biological targets.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the picolinamide scaffold is crucial for optimizing potency and selectivity. Studies on picolinamide antibacterials have demonstrated that simple positional changes of atoms within the pyridine (B92270) ring can dramatically alter selectivity, for instance, achieving over 1000-fold selectivity for Clostridioides difficile over other bacteria. nih.gov Future SAR studies on scaffolds related to this compound could lead to the development of highly selective agents for various diseases, minimizing off-target effects.

Computational Modeling : The use of 3D-QSAR models and molecular docking has proven valuable in designing novel picolinamide derivatives. nih.govmdpi.com These computational tools can predict the biological activity of virtual compounds, guiding synthetic efforts toward molecules with the highest potential. Future research will increasingly rely on these in silico methods to accelerate the discovery and optimization of new picolinamide-based drug candidates.

Exploration of New Therapeutic Applications

The diverse biological activities of picolinamide derivatives suggest their potential utility across a wide range of diseases.

Oncology : Cancer remains a primary focus for picolinamide research. Derivatives have shown promise as inhibitors of kinases like VEGFR-2 and PLK1, which are involved in tumor growth, angiogenesis, and cell cycle progression. nih.govnih.govmdpi.com Some compounds have demonstrated significant cell death in resistant human cancer cell lines and pro-apoptotic activity. nih.gov Future exploration could focus on their use in combination therapies or for targeting specific cancer subtypes, such as leukemia driven by the WDR5-MLL1 interaction. dovepress.com

Infectious Diseases : Picolinamides have shown exquisite potency and selectivity against the bacterium Clostridioides difficile, a major cause of hospital-acquired infections. nih.gov This opens the door for developing narrow-spectrum antibiotics that can treat infections without disrupting the healthy gut microbiota. nih.gov Additionally, the antifungal properties of picolinamides targeting Sec14p suggest a potential new class of treatments for invasive fungal infections, which are associated with high mortality rates. nih.gov

Neurodegenerative Diseases : Some research has pointed toward the potential of picolinamide derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. researchgate.net Molecular modeling suggests these compounds may act by reducing the flexibility of the target enzyme, thereby impeding its function. researchgate.net This represents a promising, though less developed, area for future investigation.

Challenges and Opportunities in Picolinamide Research

Despite the significant potential, the development of picolinamide-based therapeutics faces several challenges that also present opportunities for innovation.

Challenge: Selectivity and Off-Target Effects : As with many kinase inhibitors, achieving high selectivity for the target enzyme over other structurally similar kinases is a major hurdle. Off-target effects can lead to toxicity and limit the therapeutic window.

Opportunity: Rational Design : The opportunity lies in leveraging detailed structural information from X-ray crystallography and computational modeling to design next-generation inhibitors with improved selectivity. nih.gov By precisely targeting unique features of the intended binding site, it is possible to create highly specific drugs.

Challenge: Drug Resistance : Pathogens and cancer cells can develop resistance to therapeutic agents over time, rendering treatments ineffective.

Opportunity: Novel Mechanisms of Action : Picolinamides that act on novel targets, such as the Sec14p protein in fungi, offer an opportunity to overcome existing resistance mechanisms. nih.govresearchgate.net Developing a pipeline of compounds with diverse mechanisms of action is a key strategy to combat resistance.

Challenge: Data Management and Integration : The vast amount of data generated from synthesis, screening, and mechanistic studies presents a significant challenge for organization and analysis. The lack of standardized databases for polymer and small molecule research can hinder the application of machine learning and other data-driven discovery methods. nih.gov

Opportunity: Polymer and Materials Informatics : The emerging field of materials informatics provides tools and frameworks for creating robust databases and applying machine learning algorithms to accelerate materials discovery. nih.gov Adopting these approaches in picolinamide research could help identify trends, predict properties, and propose novel candidate molecules more efficiently.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-N-(2-chlorobenzyl)picolinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chloropicolinic acid derivatives with 2-chlorobenzylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic substitution. Optimization can be achieved by:

- Catalyst Screening : Testing bases like triethylamine or DMAP to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction rates .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

Purity can be verified via HPLC or LC-MS, with yields typically reported between 60–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons near chloro groups) and confirms benzyl linkage .

- Infrared Spectroscopy (IR) : Validates amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at 295.04 Da for C₁₃H₁₀Cl₂N₂O) .

Resolving Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or compare with structurally analogous compounds (e.g., 4-chloro-N-phenylpicolinamide) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during synthesis .

- Waste Disposal : Halogenated waste should be segregated and treated via incineration or neutralization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using software like COMSOL or GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding modes to receptors (e.g., γ-aminobutyric acid receptors) based on pharmacophore features .

Q. What strategies resolve discrepancies between in vitro and in silico bioactivity data for this compound?

- Methodological Answer :

- Solvent Effects : Solvation models (e.g., COSMO-RS) can reconcile differences in experimental vs. computed solubility .

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may alter activity .

- Receptor Conformational Sampling : Perform accelerated MD simulations to account for protein flexibility in docking studies .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and Hammett constants to predict bioavailability .

- Crystallography : Compare crystal structures of analogs (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) to assess steric/electronic effects .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability changes upon substituting chlorine with bulkier groups .

Data Analysis and Experimental Design

Q. What factorial design approaches are optimal for studying synergistic effects in multi-step syntheses?

- Methodological Answer :

- Full Factorial Design : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize yield and purity using Central Composite Design (CCD) .

- Failure Mode Analysis : Use Taguchi methods to minimize variability in scale-up processes .

Q. How can AI-driven tools enhance the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Automated Reaction Planning : Platforms like ChemOS suggest alternative routes if intermediates are unavailable .

- Real-Time Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., inline FTIR) with AI for dynamic parameter adjustments .

- Data Curation : Use ELNs (Electronic Lab Notebooks) to standardize protocols and share metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.